4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid
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Overview
Description
4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a synthetic organic compound that features a brominated indole moiety linked to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps, starting with the bromination of indole. The brominated indole is then subjected to acetylation to introduce the acetyl group. This intermediate is further reacted with aminomethylbenzoic acid under appropriate conditions to yield the final product. Common reagents used in these steps include bromine, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while substitution of the bromine atom can produce a wide range of substituted indole compounds.
Scientific Research Applications
4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound’s unique chemical properties make it suitable for use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom and acetyl group further influence the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of key enzymes and disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
6-bromoindole: Shares the brominated indole core but lacks the acetyl and benzoic acid functionalities.
Indole-3-acetic acid: Contains the indole moiety and a carboxylic acid group but differs in the position and nature of substituents.
N-acetylindole: Features the acetyl group on the indole ring but does not have the bromine atom or benzoic acid component.
Uniqueness
4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is unique due to the combination of its brominated indole core, acetyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H15BrN2O3 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
4-[[[2-(6-bromoindol-1-yl)acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C18H15BrN2O3/c19-15-6-5-13-7-8-21(16(13)9-15)11-17(22)20-10-12-1-3-14(4-2-12)18(23)24/h1-9H,10-11H2,(H,20,22)(H,23,24) |
InChI Key |
VBOHLCDIGIMRKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCC3=CC=C(C=C3)C(=O)O)Br |
Origin of Product |
United States |
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